

Introduction: The Significance of a Multifunctional Scaffold

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Compound of Interest

Compound Name: 5-Chloro-2-fluoro-4-hydroxybenzaldehyde

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Substituted benzaldehydes are cornerstone reagents in organic synthesis, serving as precursors to a vast array of more complex molecules. The strategic placement of multiple, distinct functional groups on the aromatic ring, as seen in **5-Chloro-2-fluoro-4-hydroxybenzaldehyde**, creates a highly valuable and versatile chemical scaffold. The presence of chloro, fluoro, hydroxyl, and formyl groups imparts a unique electronic and steric profile, offering multiple reaction sites for chemical modification.

The inclusion of chlorine and fluorine is particularly noteworthy. Halogens are prevalent in pharmaceuticals, often enhancing metabolic stability, binding affinity, and membrane permeability.^[1] More than 88% of pharmaceuticals in the United States rely on chlorine chemistry in some aspect of their synthesis.^[1] This guide will provide the foundational knowledge required to effectively utilize this compound in research and development programs.

Molecular Structure and Chemical Identity

The defining feature of **5-Chloro-2-fluoro-4-hydroxybenzaldehyde** is its substituted benzene ring. The IUPAC nomenclature precisely defines the location of each functional group relative to the principal aldehyde (formyl) group, which is assigned position 1.

- Molecular Formula: $C_7H_4ClFO_2$
- IUPAC Name: **5-chloro-2-fluoro-4-hydroxybenzaldehyde**

- Molecular Weight: 174.55 g/mol [2]
- Canonical SMILES: C1=C(C(=CC(=C1Cl)F)O)C=O[3]
- InChI Key: FNSUKVJZMKQSNJ-UHFFFAOYSA-N[3]

The molecule's structure consists of a planar benzene ring with the following substituents:

- A formyl group (-CHO) at position C1.
- A fluoro group (-F) at position C2.
- A hydroxyl group (-OH) at position C4.
- A chloro group (-Cl) at position C5.

Caption: 2D structure of **5-Chloro-2-fluoro-4-hydroxybenzaldehyde**.

The electronic properties of the ring are governed by the interplay of these groups. The aldehyde, fluoro, and chloro groups are electron-withdrawing, deactivating the ring towards electrophilic substitution. Conversely, the hydroxyl group is a strong activating group. This electronic push-pull relationship creates specific sites of reactivity on the molecule.

Physicochemical Properties

Quantitative data for this specific isomer is not widely published. However, we can infer its general properties from closely related analogs. The data presented below is for similar substituted benzaldehydes and should be used as an estimation.

Property	Value	Source Compound
Molecular Formula	C ₇ H ₄ ClFO ₂	Target Compound
Molecular Weight	174.55 g/mol	5-Chloro-2-fluoro-3-hydroxybenzaldehyde[2]
Appearance	Expected to be a solid at room temperature	General property of similar compounds[4]
Melting Point	81-83 °C	3-Chloro-5-fluoro-2-hydroxybenzaldehyde[5]
Boiling Point	~205.9 °C	5-Chloro-2-fluoro-3-hydroxybenzaldehyde[2]
Density	~1.5 g/cm ³	5-Chloro-2-fluoro-3-hydroxybenzaldehyde[2]
XlogP (predicted)	2.3	5-chloro-4-fluoro-2-hydroxybenzaldehyde[3]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. The following sections describe the expected spectral signatures for **5-Chloro-2-fluoro-4-hydroxybenzaldehyde**.

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the hydrogen atoms.

- Aldehyde Proton (-CHO): A singlet is expected in the highly deshielded region of δ 9.8-10.0 ppm.
- Hydroxyl Proton (-OH): A broad singlet, typically between δ 5.0-6.5 ppm, whose position can vary with concentration and solvent.
- Aromatic Protons: There are two protons on the aromatic ring.

- H-3: This proton is ortho to the fluorine and meta to the aldehyde. It will appear as a doublet, with coupling to the fluorine atom (J_{H-F}) and potentially a smaller coupling to H-6.
- H-6: This proton is ortho to the aldehyde and meta to the chlorine. It will appear as a singlet or a very finely split doublet due to long-range coupling. The precise chemical shifts will be influenced by the combined electronic effects of all substituents.

^{13}C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms.

- Aldehyde Carbon (-CHO): The most downfield signal, expected around δ 188-190 ppm.^[6]
- Aromatic Carbons:
 - C-F Bond: The carbon directly attached to the fluorine (C-2) will show a large one-bond coupling constant ($^1J_{C-F}$) and appear as a doublet. Its chemical shift will be significantly downfield.
 - C-OH Bond: The carbon attached to the hydroxyl group (C-4) will also be downfield, typically in the δ 145-155 ppm range.
 - C-Cl Bond: The carbon attached to chlorine (C-5) will be shifted downfield.
 - Other aromatic carbons (C-1, C-3, C-6) will have distinct shifts based on their electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

- O-H Stretch: A broad absorption band in the region of $3200\text{-}3500\text{ cm}^{-1}$ is characteristic of the hydroxyl group.
- C-H Stretch (Aromatic): Sharp peaks just above 3000 cm^{-1} .

- C=O Stretch (Aldehyde): A strong, sharp absorption band around 1660-1680 cm^{-1} . The conjugation with the aromatic ring and the presence of the ortho-fluoro group will influence its exact position.^[5]
- C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm^{-1} region.
- C-F and C-Cl Stretches: Absorptions for these bonds are typically found in the fingerprint region below 1300 cm^{-1} .^[5]

Mass Spectrometry

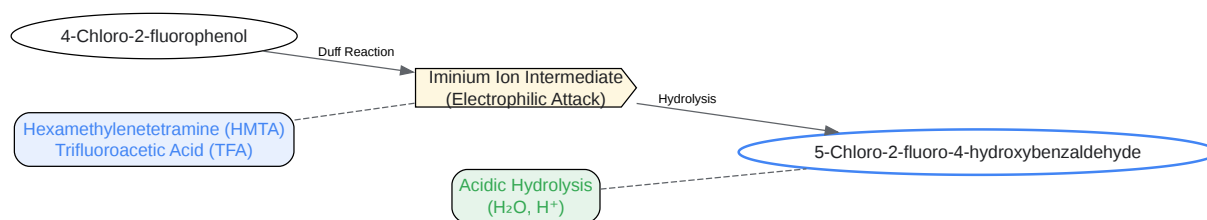
Mass spectrometry provides information about the mass and fragmentation of the molecule.

- Molecular Ion Peak (M^+): The spectrum will show a molecular ion peak at m/z corresponding to the molecular weight (174.55).
- Isotopic Pattern: Due to the natural abundance of chlorine isotopes (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio), there will be a characteristic M^+ peak and an $M+2$ peak (at m/z 176.55) with an intensity ratio of approximately 3:1. This is a definitive signature for a molecule containing one chlorine atom.
- Fragmentation: Common fragmentation patterns for benzaldehydes include the loss of the formyl radical ($-\text{CHO}$) or carbon monoxide ($-\text{CO}$).

Synthesis and Reactivity

Proposed Synthetic Pathway

A common and effective method for synthesizing hydroxybenzaldehydes is the formylation of the corresponding phenol. A plausible route to **5-Chloro-2-fluoro-4-hydroxybenzaldehyde** would start from 4-chloro-2-fluorophenol. The Duff reaction, which uses hexamethylenetetramine in an acidic medium like trifluoroacetic acid (TFA), is a suitable choice for this transformation.^[6]



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Caption: Proposed workflow for the synthesis of the target compound via the Duff reaction.

Experimental Protocol Outline (based on similar reactions[6]):

- **Reaction Setup:** Dissolve 4-chloro-2-fluorophenol and hexamethylenetetramine in trifluoroacetic acid (TFA).
- **Heating:** Stir the mixture at a moderately elevated temperature (e.g., 60-80 °C) for several hours until the starting material is consumed (monitored by TLC or LC-MS).
- **Hydrolysis:** Pour the reaction mixture into ice-water to hydrolyze the intermediate iminium salt to the aldehyde.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
- **Purification:** Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure aldehyde.

Chemical Reactivity

The molecule possesses three key reactive centers, making it a versatile synthetic intermediate.

- Aldehyde Group: This group is susceptible to nucleophilic attack. It can be:
 - Oxidized to a carboxylic acid (5-chloro-2-fluoro-4-hydroxybenzoic acid).
 - Reduced to a primary alcohol ((5-chloro-2-fluoro-4-hydroxyphenyl)methanol).
 - Undergo condensation reactions (e.g., Wittig, Knoevenagel, aldol) to form larger, more complex structures. This is a common strategy for building analogs of bioactive natural products like curcuminoids or chalcones.[4]
- Phenolic Hydroxyl Group:
 - The proton is acidic and can be removed by a base to form a phenoxide, which is a potent nucleophile.
 - It can undergo O-alkylation or O-acylation to form ethers and esters, respectively. This is often used as a protecting group strategy or to modulate the biological properties of a molecule.
- Aromatic Ring:
 - While generally deactivated, the powerful activating effect of the hydroxyl group can still direct further electrophilic aromatic substitution, primarily to the position ortho to the -OH group (C-3).
 - The halogen atoms can potentially be displaced via nucleophilic aromatic substitution under forcing conditions or be utilized in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

Applications in Research and Drug Development

5-Chloro-2-fluoro-4-hydroxybenzaldehyde is not just a synthetic curiosity; it is a building block with direct relevance to the development of new functional molecules and therapeutics.

- Medicinal Chemistry Scaffold: Halogenated phenols and benzaldehydes are key components in many biologically active compounds. This molecule can serve as the starting point for synthesizing novel derivatives for screening. For example, Schiff bases formed from the

condensation of substituted benzaldehydes with sulfonamides have been investigated for their antimicrobial and antimycobacterial activities.[7]

- Intermediate for Bioactive Molecules: Its structure is a precursor for compounds targeting a range of diseases.
 - Antimicrobial Agents: The chlorinated phenol motif is found in known antimicrobial agents. [2]
 - Anti-inflammatory Agents: Derivatives of similar hydroxybenzaldehydes have been shown to possess anti-inflammatory properties.[4]
 - Agrochemicals: The compound can be used in the synthesis of novel herbicides and fungicides, where halogenated aromatic structures often play a key role in efficacy.[8]
- Material Science: The unique electronic properties and potential for polymerization make it a candidate for the development of new functional polymers and materials.[2]

Conclusion

5-Chloro-2-fluoro-4-hydroxybenzaldehyde is a strategically designed molecule that offers significant potential for researchers in organic synthesis, medicinal chemistry, and material science. Its combination of four distinct and reactive functional groups on a stable aromatic core provides a robust platform for chemical diversification. A thorough understanding of its molecular structure, spectroscopic fingerprint, and reactivity is paramount for unlocking its full potential as a building block for the next generation of pharmaceuticals, agrochemicals, and advanced materials.

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